cis-1,2-Cyclohexanedimethanol

Description

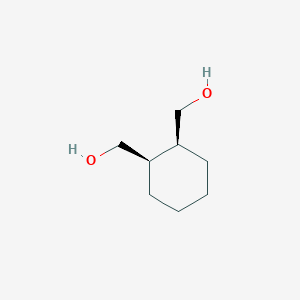

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R)-2-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODWINGEHBYRT-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15753-50-1 | |

| Record name | cis-1,2-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15753-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-1,2-cyclohexanedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to cis-1,2-Cyclohexanedimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-1,2-Cyclohexanedimethanol, a key chemical intermediate with applications in pharmaceutical research and development. The document details its chemical identifiers, physicochemical properties, experimental protocols for its synthesis and reaction, and its role in the synthesis of antiviral compounds.

Chemical Identifiers and Properties

This compound is a diol featuring a cyclohexane ring with two hydroxymethyl groups in a cis configuration. Its unique structural properties make it a valuable building block in organic synthesis.

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 15753-50-1[1][2][3][4] |

| Molecular Formula | C₈H₁₆O₂[2] |

| Molecular Weight | 144.21 g/mol [1][2] |

| EC Number | 239-843-6[1][4] |

| PubChem CID | 2724019[5] |

| InChI | InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8+[1][6] |

| InChIKey | XDODWINGEHBYRT-OCAPTIKFSA-N[1][6] |

| SMILES | OC[C@@H]1CCCC[C@@H]1CO[1][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Solid[1][4] |

| Melting Point | 43-45 °C[1][4] |

| Boiling Point | 118-119 °C at 0.5 Torr[6] |

| Topological Polar Surface Area | 40.5 Ų[5][7] |

| Hydrogen Bond Donor Count | 2[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 2[2] |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below. These protocols are based on established chemical principles and published research abstracts.

2.1. Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound starting from a suitable precursor, adapted from procedures for similar compounds. A common route involves the dihydroxylation of a cyclohexene derivative followed by reduction.

Experimental Protocol: Synthesis of this compound

-

Dihydroxylation of Cyclohex-1-ene-1,2-dicarboxylic acid: To a stirred solution of cyclohex-1-ene-1,2-dicarboxylic acid in a suitable solvent (e.g., acetone/water), a catalytic amount of osmium tetroxide is added, followed by the dropwise addition of an oxidizing agent such as N-methylmorpholine N-oxide (NMO) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Isolation of the Diol: The reaction is quenched with a reducing agent (e.g., sodium sulfite). The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude cis-1,2-dihydroxycyclohexane-1,2-dicarboxylic acid.

-

Reduction to this compound: The crude diacid is dissolved in an anhydrous solvent (e.g., THF) and slowly added to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0 °C. The mixture is then refluxed until the reduction is complete.

-

Final Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated. The crude this compound is then purified by column chromatography or recrystallization to afford the final product.

2.2. Enantioselective Oxidation

This compound can undergo enantioselective oxidation, a key transformation in the synthesis of chiral molecules. This protocol is based on the work by Rychnovsky et al., which utilizes a chiral nitroxyl radical catalyst.[8]

Experimental Protocol: Enantioselective Oxidation of this compound

-

Reaction Setup: To a solution of racemic this compound in a suitable solvent (e.g., dichloromethane) is added a catalytic amount (e.g., 1 mol%) of a chiral nitroxyl radical catalyst, such as a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[8]

-

Oxidation: A stoichiometric amount of a terminal oxidant, such as sodium hypochlorite (bleach), is added slowly to the reaction mixture at a controlled temperature (e.g., 0 °C). The reaction progress is monitored by an appropriate analytical technique (e.g., GC or TLC).

-

Work-up and Product Isolation: Upon completion, the reaction is quenched, and the aqueous and organic layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification and Analysis: The resulting mixture of the unreacted alcohol and the oxidized product (a chiral hydroxy aldehyde or lactone) is separated and purified using chromatographic techniques. The enantiomeric excess of the remaining alcohol and the product is determined by chiral HPLC or GC analysis.

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows described in the protocols.

References

- 1. 顺-1,2-环己二甲醇 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. chemscene.com [chemscene.com]

- 3. CAS RN 15753-50-1 | Fisher Scientific [fishersci.ca]

- 4. This compound 97 15753-50-1 [sigmaaldrich.com]

- 5. This compound | C8H16O2 | CID 2724019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 1,2-Cyclohexanedimethanol | C8H16O2 | CID 85902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

A Technical Guide to cis-1,2-Cyclohexanedimethanol: Properties, Analysis, and Chemical Behavior

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Cyclohexanedimethanol is a diol featuring a cyclohexane ring with two hydroxymethyl groups in a cis configuration. This unique structural arrangement imparts specific physical and chemical properties that make it a valuable building block in various chemical syntheses, including applications in the pharmaceutical and polymer industries. This guide provides an in-depth overview of its core properties, detailed experimental protocols for its characterization, and a look into its chemical reactivity.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 144.21 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid, may be a low-melting solid | ChemicalBook |

| Melting Point | 43-45 °C | --INVALID-LINK-- |

| Boiling Point | 112 °C at 0.6 mmHg | --INVALID-LINK-- |

| Density | 1.004 g/cm³ | ChemicalBook |

| Vapor Pressure | 0.000923 mmHg at 25 °C | ChemicalBook |

Spectroscopic Data

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Spectra available | --INVALID-LINK-- |

| ¹³C NMR | Spectra available | --INVALID-LINK-- |

| IR Spectrum | Data available for the liquid phase (melt) | --INVALID-LINK-- |

Safety and Handling

| Property | Value | Reference |

| Flash Point | Not applicable | --INVALID-LINK-- |

| Storage Class | 11 - Combustible Solids | --INVALID-LINK-- |

| WGK | WGK 3 | --INVALID-LINK-- |

| Personal Protective Equipment | Eyeshields, Gloves | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below.

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute to approach the expected melting point of 43-45 °C.

-

Once the temperature is within 10 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the last solid melts (completion of melting). This range is the melting point of the sample.

Density Determination by Gas Pycnometry

Gas pycnometry is a suitable method for determining the skeletal density of the solid this compound.

Procedure:

-

Weigh the this compound sample accurately.

-

Place the weighed sample into the sample chamber of the gas pycnometer.

-

Seal the sample chamber.

-

Introduce helium gas at a known pressure into a reference chamber of known volume.

-

Expand the gas into the sample chamber and allow the pressure to equilibrate.

-

The instrument software will calculate the volume of the sample based on the pressure change.

-

The density is then calculated as the mass of the sample divided by its volume.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy (ATR method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a spectral width of 12-16 ppm and a relaxation delay of 1-5 seconds. For ¹³C NMR, a spectral width of 200-240 ppm and a longer relaxation delay may be used.

Chemical Synthesis and Reactivity

This compound is a vicinal diol, and its reactivity is characterized by the presence of two primary hydroxyl groups.

Synthesis Workflow

A common method for the synthesis of cis-1,2-cyclohexanediol, a related precursor, involves the dihydroxylation of cyclohexene. The hydroxymethyl groups can then be introduced through subsequent reactions. The following diagram illustrates a generalized workflow for the synthesis of a cis-diol from an alkene.

Caption: Generalized workflow for the synthesis of a cis-diol.

Oxidative Cleavage of Vicinal Diols

A characteristic reaction of vicinal diols like this compound is oxidative cleavage with reagents such as sodium periodate (NaIO₄). This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, leading to the formation of two carbonyl compounds.

Caption: Oxidative cleavage of a vicinal diol.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. Its bifunctional nature allows it to be used in the production of polyesters and other polymers. In the context of drug development, it can be a precursor for the synthesis of more complex molecules. For instance, it has been used in the synthesis of guanine derivatives. Its well-defined stereochemistry makes it a useful chiral building block.

Conclusion

This compound is a compound with a distinct set of physical and chemical properties owing to its cyclic structure and cis-oriented hydroxymethyl groups. The experimental protocols outlined in this guide provide a framework for its accurate characterization. Understanding its reactivity, particularly as a vicinal diol, is key to leveraging its potential in synthetic chemistry, from polymer science to the development of novel pharmaceutical agents.

Synthesis of cis-1,2-Cyclohexanedimethanol from Cyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route to cis-1,2-cyclohexanedimethanol, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, cyclohexene. The synthesis is presented as a three-step process involving dihydroxylation, oxidation, and subsequent reduction. This document furnishes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the successful replication and understanding of this synthetic pathway.

Overall Synthetic Strategy

The synthesis of this compound from cyclohexene is achieved through a three-step reaction sequence. The initial step involves the syn-dihydroxylation of the cyclohexene double bond to yield cis-1,2-cyclohexanediol. This is followed by the oxidation of the vicinal diol to the corresponding cis-1,2-cyclohexanedicarboxylic acid. The final step is the reduction of this dicarboxylic acid to the target diol, this compound, using a powerful reducing agent.

Caption: Overall synthetic workflow from cyclohexene to this compound.

Experimental Protocols

Step 1: Synthesis of cis-1,2-Cyclohexanediol

This procedure details the syn-dihydroxylation of cyclohexene using a catalytic amount of osmium tetroxide with N-methylmorpholine-N-oxide (NMO) as the stoichiometric oxidant.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of cis-1,2-cyclohexanediol.

Procedure:

To a mixture of N-methylmorpholine-N-oxide dihydrate (18.2 g, 155 mmol), water (50 mL), acetone (20 mL), and osmium tetroxide (80 mg) in tert-butanol (8 mL), distilled cyclohexene (10.1 mL, 100 mmol) is added. The reaction is initially slightly exothermic and is maintained at room temperature with a water bath. The reaction mixture is stirred overnight at room temperature under a nitrogen atmosphere. Following the completion of the reaction, a slurry of sodium hydrosulfite (1 g), magnesium silicate (12 g), and water (80 mL) is added, and the resulting mixture is filtered. The filtrate is neutralized to a pH of 7 with 1 N H₂SO₄, and the acetone is removed under reduced pressure. The pH is then further adjusted to 2. The aqueous solution is saturated with NaCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product. Recrystallization from ether affords pure cis-1,2-cyclohexanediol.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Cyclohexene | |

| Key Reagents | Osmium tetroxide, N-methylmorpholine-N-oxide | |

| Solvent | Water, Acetone, t-Butanol | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | Overnight | |

| Crude Yield | 11.2 g (96.6%) | |

| Recrystallized Yield | 10.6 g (91%) | |

| Melting Point | 95-97 °C |

Step 2: Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid

This procedure outlines the oxidation of cis-1,2-cyclohexanediol to cis-1,2-cyclohexanedicarboxylic acid using ruthenium tetroxide generated in situ from ruthenium(III) chloride and sodium periodate.

Procedure:

In a biphasic system of ethyl acetate and water, cis-1,2-cyclohexanediol is dissolved. To this solution, a catalytic amount of ruthenium(III) chloride hydrate and a stoichiometric amount of sodium periodate are added. The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude dicarboxylic acid. The product can be further purified by recrystallization.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | cis-1,2-Cyclohexanediol |

| Key Reagents | Ruthenium(III) chloride hydrate, Sodium periodate |

| Solvent | Ethyl acetate, Water |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | 80-90% |

Step 3: Synthesis of this compound

This protocol describes the reduction of cis-1,2-cyclohexanedicarboxylic acid to this compound using lithium aluminum hydride (LAH).[1][2][3][4][5][6][7]

Experimental Workflow:

Caption: Experimental workflow for the LAH reduction to this compound.

Procedure:

To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of cis-1,2-cyclohexanedicarboxylic acid in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by cooling the mixture to 0 °C and slowly adding ethyl acetate, followed by the dropwise addition of water and then a 15% aqueous sodium hydroxide solution.[4] The resulting suspension is stirred until a white precipitate forms. The solid is removed by filtration through a pad of Celite, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude this compound, which can be purified by distillation or recrystallization.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Starting Material | cis-1,2-Cyclohexanedicarboxylic Acid | |

| Key Reagent | Lithium Aluminum Hydride (LAH) | [1][2][6][7] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Reactant Stoichiometry | LAH (excess) | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 1-4 hours | [2] |

| Expected Yield | >90% |

Safety Considerations

-

Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

-

Ruthenium tetroxide is a powerful and aggressive oxidant. It should be generated and used in situ in a fume hood.

-

Lithium aluminum hydride (LAH) is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[2] All manipulations involving LAH must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. The quenching of excess LAH is highly exothermic and must be performed slowly and with extreme care at low temperatures.[2][4]

This guide provides a robust framework for the synthesis of this compound. Researchers are advised to consult the cited literature and adhere to all institutional safety protocols when performing these experiments.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of cis-1,2-Cyclohexanedimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of cis-1,2-cyclohexanedimethanol. It delves into the conformational analysis of the cyclohexane ring, the spatial arrangement of the hydroxymethyl substituents, and the resulting stereochemical implications. This document summarizes key physicochemical properties and provides insight into synthetic approaches. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development, where the specific stereoisomer of 1,2-cyclohexanedimethanol is of interest.

Molecular Structure and Identification

This compound, also known as cis-1,2-bis(hydroxymethyl)cyclohexane, is an organic compound with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][2][3][4] It consists of a cyclohexane ring substituted on two adjacent carbon atoms with hydroxymethyl (-CH₂OH) groups that are on the same side of the ring plane.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(1R,2S)-2-(hydroxymethyl)cyclohexyl]methanol[2] |

| CAS Number | 15753-50-1[2][3] |

| Molecular Formula | C₈H₁₆O₂[1][2][3][4] |

| Molecular Weight | 144.21 g/mol [1][2][3][4] |

| InChI | InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8+[3] |

| InChIKey | XDODWINGEHBYRT-OCAPTIKFSA-N[3] |

| SMILES | OC[C@@H]1CCCC[C@@H]1CO[3] |

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its stereochemistry. The cis configuration affects its melting point, boiling point, and solubility compared to its trans isomer.

Table 2: Physicochemical Properties of 1,2-Cyclohexanedimethanol Isomers

| Property | This compound | trans-1,2-Cyclohexanedimethanol |

| Melting Point | 43-45 °C[3][5] | 61 °C |

| Boiling Point | 112 °C at 0.6 mmHg[5] | Not specified |

| Density | 1.004 ± 0.06 g/cm³ (Predicted)[5] | 1.02 g/mL at 25 °C (for a commercial mixture) |

| Solubility | Slightly soluble in Chloroform and Methanol[5] | Not specified |

| pKa | 14.75 ± 0.10 (Predicted)[5] | Not specified |

| Appearance | White to Off-White Low-Melting Solid[5] | White Waxy Solid (for a commercial mixture) |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the relative orientation of the two hydroxymethyl groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring.[6] The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain.

In the chair conformation of cis-1,2-disubstituted cyclohexanes, one substituent must occupy an axial position while the other occupies an equatorial position (axial-equatorial or equatorial-axial).[7][8] These two chair conformations are enantiomeric and rapidly interconvert at room temperature through a process called ring flipping.[6] This rapid equilibrium makes the cis isomer achiral overall and not resolvable into separate enantiomers under normal conditions.[6]

The two chair conformers of this compound are of equal energy.[9] The steric strain in each conformer arises from 1,3-diaxial interactions and gauche interactions between the substituents.[9]

Caption: Conformational Isomerism of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to 1,2-cyclohexanedimethanol involves the hydrogenation of the corresponding dicarboxylic acid or its anhydride. For the synthesis of the cis isomer, the hydrogenation of cis-1,2-cyclohexanedicarboxylic acid or its anhydride is a viable approach.

Experimental Protocol: Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (A precursor to the saturated diol)

This protocol describes the hydrogenation of a related precursor, which upon further reduction of the carboxylic acid groups would yield this compound.

-

Materials:

-

Procedure:

-

The cis-4-cyclohexene-1,2-dicarboxylic anhydride and the catalyst are charged into a hydrogenation apparatus equipped with a high-speed agitator.[10]

-

The mixture is heated to 130 °C.[10]

-

Pure hydrogen gas is bubbled through the agitated reaction mixture at 130 °C under atmospheric pressure.[10]

-

The reaction is continued for approximately 5 hours until the absorption of hydrogen ceases, indicating the completion of the hydrogenation of the double bond to yield cis-cyclohexane-1,2-dicarboxylic anhydride.[10]

-

Further reduction of the anhydride/dicarboxylic acid to the diol would require a subsequent reduction step, typically using a more potent reducing agent like lithium aluminum hydride or catalytic hydrogenation under more forcing conditions.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The protons of the hydroxymethyl groups (-CH₂OH) would likely appear as distinct signals, potentially as doublets of doublets due to diastereotopicity and coupling to the adjacent methine proton. The hydroxyl protons (-OH) would typically appear as a broad singlet, and its chemical shift would be dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carbons of the hydroxymethyl groups would appear in the region typical for primary alcohols (around 60-70 ppm). The carbons of the cyclohexane ring would appear in the aliphatic region (around 20-40 ppm).

Logical Relationships in Stereoisomerism

The stereochemical relationships between the different isomers of 1,2-disubstituted cyclohexanes can be visualized to understand their classification as enantiomers or diastereomers.

Caption: Stereoisomeric Relationships of 1,2-Disubstituted Cyclohexanes.

Conclusion

This compound is a structurally distinct diol with specific stereochemical properties arising from the cis orientation of its functional groups on a flexible cyclohexane ring. Its axial-equatorial conformational equilibrium is a key feature influencing its physical properties and reactivity. While detailed spectroscopic data remains elusive in publicly accessible literature, this guide provides a foundational understanding of its structure, properties, and synthetic considerations. Further research to fully characterize this compound, particularly through detailed NMR studies, would be beneficial for its application in various fields of chemistry.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C8H16O2 | CID 2724019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 顺-1,2-环己二甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,2-Cyclohexanedimethanol | C8H16O2 | CID 85902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]

Solubility Profile of cis-1,2-Cyclohexanedimethanol: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of cis-1,2-Cyclohexanedimethanol, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the established methodologies for determining its solubility in various solvents.

Understanding Solubility: A Critical Parameter

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. In materials science, the solubility of monomers and additives influences polymerization processes and the final properties of the material. Therefore, a thorough understanding of the solubility of this compound is essential for its effective application.

Predicted Solubility of this compound

Quantitative Solubility Data

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table is provided as a template for researchers to record their experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Water | 25 | Shake-Flask Method | |

| Ethanol | 25 | Shake-Flask Method | |

| Methanol | 25 | Shake-Flask Method | |

| Acetone | 25 | Shake-Flask Method | |

| Ethyl Acetate | 25 | Shake-Flask Method | |

| Dichloromethane | 25 | Shake-Flask Method | |

| Toluene | 25 | Shake-Flask Method | |

| Hexane | 25 | Shake-Flask Method |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1] The following protocol outlines the steps for determining the solubility of this compound in a given solvent, followed by quantification using UV-Visible spectroscopy.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Orbital shaker or wrist-action shaker

-

Constant temperature water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a conical flask containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker within a constant temperature bath (e.g., 25 °C or 37 °C).

-

Shake the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle by letting the flask stand in the constant temperature bath for at least 24 hours.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification by UV-Visible Spectroscopy:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using the UV-Visible spectrophotometer to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.

-

Sample Analysis: Dilute the filtered saturated solution with the solvent to an appropriate concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Caption: A logical workflow for the experimental determination of solubility.

Conclusion

References

Spectroscopic Profile of cis-1,2-Cyclohexanedimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-1,2-Cyclohexanedimethanol (CAS No: 15753-50-1), a versatile building block in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2 - 1.8 | Multiplet | 8H | Cyclohexyl -CH₂- protons |

| ~1.8 - 2.1 | Multiplet | 2H | Cyclohexyl -CH- protons |

| 3.48 | Doublet | 4H | -CH₂OH protons |

| 4.48 | Singlet | 2H | -OH protons |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 25.1 | Cyclohexyl C4/C5 |

| 29.5 | Cyclohexyl C3/C6 |

| 40.8 | Cyclohexyl C1/C2 |

| 66.2 | -CH₂OH |

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch (alcohol) |

| 2920, 2850 | Strong | C-H stretch (alkane) |

| 1450 | Medium | C-H bend (alkane) |

| 1030 | Strong | C-O stretch (primary alcohol) |

Table 4: Mass Spectrometry Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 144 | ~5 | [M]⁺ (Molecular Ion) |

| 126 | ~25 | [M - H₂O]⁺ |

| 113 | ~40 | [M - CH₂OH]⁺ |

| 95 | 100 | [C₇H₁₁]⁺ |

| 81 | ~80 | [C₆H₉]⁺ |

| 67 | ~75 | [C₅H₇]⁺ |

| 55 | ~70 | [C₄H₇]⁺ |

Experimental Protocols

The data presented in this guide are based on standard analytical techniques. The following are detailed methodologies representative of how such data for this compound would be acquired.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and an acquisition time of 4 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (e.g., 2 seconds) with a larger number of scans are typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a low-melting solid or viscous liquid at room temperature, the spectrum can be obtained as a thin film. A small amount of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin capillary film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity. Electron Ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the relative abundance of each ion. The mass spectrum is scanned over a range of m/z values, for example, from 40 to 400 amu.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic spectroscopic signals.

Caption: Correlation of molecular structure with key spectroscopic signals.

An In-depth Technical Guide on the Thermodynamic Properties and Stability of cis-1,2-Cyclohexanedimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and thermal stability of cis-1,2-Cyclohexanedimethanol. Due to a scarcity of direct experimental data for this specific isomer, this report leverages established computational estimation methods, namely the Joback and Benson group contribution theories, to predict key thermodynamic parameters. These estimated values are presented alongside available experimental data for structurally related compounds, such as cis-1,2-cyclohexanediol and cyclohexanol, to offer a comparative context. Furthermore, this guide outlines detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for assessing thermal stability.

Thermodynamic Properties of this compound

The fundamental thermodynamic properties of a compound are crucial for understanding its behavior in chemical reactions, formulation processes, and storage. In the absence of direct experimental measurements for this compound, computational methods provide reliable estimations.

Estimated Thermodynamic Data

The Joback method, a widely used group contribution technique, was employed to estimate the ideal gas-phase thermodynamic properties of this compound. This method breaks down the molecule into its constituent functional groups and sums their respective contributions to predict overall properties.

Table 1: Estimated Thermodynamic Properties of this compound (Joback Method)

| Property | Symbol | Estimated Value | Unit |

| Molar Mass | M | 144.21 | g/mol |

| Boiling Point | Tb | 555.8 K (282.7 °C) | K (°C) |

| Melting Point | Tm | 338.2 K (65.1 °C) | K (°C) |

| Critical Temperature | Tc | 739.4 K (466.3 °C) | K (°C) |

| Critical Pressure | Pc | 3.8 MPa | MPa |

| Critical Volume | Vc | 480.0 | cm³/mol |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔHf° | -495.5 | kJ/mol |

| Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | ΔGf° | -280.9 | kJ/mol |

| Heat Capacity (Ideal Gas, 298.15 K) | Cp | 250.7 | J/(mol·K) |

| Enthalpy of Vaporization (at Tb) | ΔHvap | 65.4 | kJ/mol |

| Enthalpy of Fusion | ΔHfus | 20.8 | kJ/mol |

Note: These values are estimations and should be used as a guideline in the absence of experimental data.

Comparative Experimental Data for Related Compounds

To provide context for the estimated values, the following table presents experimental thermodynamic data for structurally similar compounds. These compounds share key structural features with this compound, making their properties relevant for comparison.

Table 2: Experimental Thermodynamic Properties of Related Compounds

| Compound | Property | Value | Unit | Source |

| cis-1,2-Cyclohexanediol | Enthalpy of Combustion (solid) | -3521.0 | kJ/mol | NIST WebBook |

| Enthalpy of Fusion | 20.27 | kJ/mol | Cheméo | |

| Heat Capacity (solid, 298.15 K) | 175.0 | J/(mol·K) | Cheméo | |

| Cyclohexanol | Enthalpy of Formation (liquid) | -349.5 | kJ/mol | NIST WebBook |

| Enthalpy of Combustion (liquid) | -3727.0 | kJ/mol | NIST WebBook | |

| Entropy (liquid, 298.15 K) | 203.3 | J/(mol·K) | NIST WebBook | |

| Heat Capacity (liquid, 298.15 K) | 212.0 | J/(mol·K) | NIST WebBook |

Thermal Stability

The thermal stability of a compound dictates its suitability for applications involving elevated temperatures and is a critical parameter in safety assessments.

General Assessment

Typical Experimental Protocols for Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of chemical compounds.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on decomposition temperatures, the presence of volatiles, and the overall thermal stability.

Experimental Protocol: A General TGA Procedure for a Liquid Sample

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

-

Heat the sample at a constant rate, for example, 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass at the final temperature.

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and to study decomposition and oxidation processes.

Experimental Protocol: A General DSC Procedure for a Solid/Liquid Sample

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan. For a liquid, use a hermetically sealed pan to prevent volatilization.

-

Reference: Place an empty, sealed reference pan in the reference position of the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min). For oxidation studies, a controlled flow of air or oxygen would be used.

-

Temperature Program:

-

Equilibrate the sample at a desired starting temperature.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) over the temperature range of interest.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, oxidation), and to determine the corresponding temperatures and enthalpy changes.

Visualizations

The following diagrams illustrate the logical workflows for the computational estimation of thermodynamic properties and the experimental determination of thermal stability.

Technical Guide: Health and Safety Information for cis-1,2-Cyclohexanedimethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Chemical Identification and Physical Properties

cis-1,2-Cyclohexanedimethanol is a diol derivative of cyclohexane. While specific toxicological data is limited, its structural properties are well-defined.

| Property | Value | Reference |

| Synonyms | cis-1,2-Bis(hydroxymethyl)cyclohexane, cis-Cyclohexane-1,2-diyldimethanol | [1] |

| CAS Number | 15753-50-1 | [1] |

| Molecular Formula | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 43-45 °C | [3] |

| Storage Class | Combustible Solids (Storage Class 11) | [3] |

Hazard Identification and Classification

According to aggregated GHS data from reports submitted to the European Chemicals Agency (ECHA), this compound has been classified with the following hazards in some, but not all, notifications. It is important to note that other reports do not meet the criteria for hazard classification[4].

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Warning, H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Warning, H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Warning, H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Warning, H335: May cause respiratory irritation |

Source: PubChem CID 2724019[4]

Toxicological Data Summary

| Toxicological Endpoint | Result/Data |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | No data available |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | Based on available data, the classification criteria are not met |

Source: Cleanchem Laboratories MSDS[2]

Handling, Storage, and Personal Protective Equipment

Handling

-

Avoid contact with skin and eyes[2].

-

Avoid the formation of dust and aerosols[2].

-

Ensure adequate ventilation, preferably with a laboratory fume hood or other local exhaust ventilation[2].

Storage

-

Keep containers tightly closed in a dry and well-ventilated place[2].

-

Recommended storage condition is in a refrigerator[2].

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2].

-

Skin Protection: Wear impervious clothing and handle with gloves that have been inspected prior to use. Gloves should satisfy EU Directive 89/686/EEC and the standard EN 374[2].

-

Respiratory Protection: If engineering controls are insufficient, use NIOSH-approved N100 or CEN-approved FFP3 particulate respirators. For exclusive respiratory protection, a full-face supplied air respirator is required[2].

First Aid and Emergency Procedures

First Aid Measures

-

General Advice: In all cases of exposure, medical attention is required. Show the Safety Data Sheet to the attending physician[2].

-

Inhalation: Move the person to fresh air and keep them at rest in a comfortable breathing position. If symptoms develop or persist, call a physician[2].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[2].

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor[2].

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water, dry chemical, carbon dioxide, or alcohol-resistant foam[2].

-

Specific Hazards: Combustion may produce carbon oxides, nitrogen oxides, hydrogen fluoride, and sulphur oxides[2].

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary[2].

Accidental Release Measures

-

Personal Precautions: Keep unnecessary personnel away and wear appropriate personal protective equipment. Avoid inhaling dust and do not touch damaged containers or spilled material without proper protective clothing. Ensure adequate ventilation[2].

-

Environmental Precautions: Prevent discharge into drains, water courses, or onto the ground[2].

-

Containment and Cleaning: Avoid generating dust. Sweep or vacuum the spillage and collect it in a suitable container for disposal. Clean the surface thoroughly to remove residual contamination[2].

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the reviewed literature. Therefore, the following sections describe the general methodologies for key toxicological assays as outlined by the Organisation for Economic Co-operation and Development (OECD) guidelines. These serve as a reference for the type of experiments that would be conducted to generate the necessary safety data.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Test System: Typically, the rat is the preferred rodent species.

-

Procedure:

-

Animals are fasted prior to administration of the test substance.

-

The substance is administered in graduated doses to several groups of experimental animals, with one dose per group. Administration is usually by gavage.

-

Observations of effects and mortalities are made.

-

Animals are observed for at least 14 days.

-

The LD50 (median lethal dose) is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.

-

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause irritation or corrosion to the skin.

-

Test System: The albino rabbit is the preferred laboratory animal.

-

Procedure:

-

A single dose of the test substance (0.5 g for solids) is applied to a small area of the animal's skin (approximately 6 cm²).

-

The treated area is covered with a gauze patch and a semi-occlusive dressing for an exposure period of 4 hours.

-

After exposure, the residual substance is removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

-

Test System: The albino rabbit is the preferred species.

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctivae.

-

The duration of observation should be sufficient to fully evaluate the magnitude and reversibility of the effects.

-

Signaling Pathways and Mechanisms of Action

There is no available information in the searched literature regarding the signaling pathways affected by this compound or its specific mechanisms of toxic action. This represents a significant data gap in the understanding of its biological activity.

Visualizations

As specific experimental data for this compound is unavailable, the following diagrams illustrate the generalized workflows for standard toxicological testing procedures.

Caption: Generalized workflow for an acute oral toxicity study (OECD 401).

Caption: Generalized workflow for an acute dermal irritation study (OECD 404).

Caption: Generalized workflow for an acute eye irritation study (OECD 405).

References

- 1. daikinchemicals.com [daikinchemicals.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. daikinchemicals.com [daikinchemicals.com]

- 5. chemview.epa.gov [chemview.epa.gov]

cis-1,2-Cyclohexanedimethanol mechanism of formation

An In-depth Technical Guide on the Mechanism of Formation of cis-1,2-Cyclohexanedimethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a diol featuring a cyclohexane ring with two hydroxymethyl groups (-CH₂OH) oriented on the same face of the ring. This specific stereochemistry imparts a unique conformational rigidity and functionality, making it a valuable building block in the synthesis of specialized polymers, plasticizers, and pharmaceutical intermediates. The formation of the cis isomer is a stereochemically controlled process, primarily achieved through catalytic hydrogenation of precursors that already contain or can be induced to form the desired cis configuration. This guide details the primary mechanisms of formation, summarizes key quantitative data, provides representative experimental protocols, and visualizes the reaction pathways.

Core Mechanism of Formation

The synthesis of this compound is typically a multi-step process that hinges on two critical transformations:

-

Formation of a cis-1,2-disubstituted cyclohexane ring: This is achieved by the catalytic hydrogenation of an aromatic or unsaturated cyclic precursor. The stereochemistry is controlled by the syn-addition of hydrogen on the catalyst surface.

-

Reduction of functional groups to hydroxymethyl groups: This involves the hydrogenation of carboxylic acid or ester moieties to primary alcohols, a reaction that requires specific catalytic systems to achieve high selectivity and prevent side reactions.

A common and illustrative pathway starts from phthalic anhydride, which is readily available. The process involves the hydrogenation of the aromatic ring followed by the reduction of the resulting anhydride or dicarboxylic acid functionality.

Stage 1: Hydrogenation of Phthalic Anhydride to cis-Cyclohexane-1,2-dicarboxylic Anhydride

The first stage involves the saturation of the benzene ring. Phthalic acid or its anhydride is hydrogenated in the presence of a suitable metal catalyst, such as Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C). The mechanism of this heterogeneous catalysis is central to establishing the cis stereochemistry.

-

Adsorption: The aromatic ring of the phthalic acid derivative adsorbs onto the surface of the metal catalyst.

-

Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively adsorbed onto the catalyst surface, forming reactive metal-hydride species.

-

Syn-Addition: The adsorbed substrate is hydrogenated by the stepwise addition of hydrogen atoms from the catalyst surface. Because the substrate is adsorbed on one face, the hydrogen atoms are added to that same face, resulting in a syn-addition. This process converts the planar aromatic ring into a saturated cyclohexane ring with the two carboxyl groups oriented in a cis configuration.

During this process, the carboxylic acid groups can undergo dehydration at elevated temperatures to form the corresponding anhydride.[1]

Caption: Mechanism of Syn-Addition on a Catalyst Surface.

Stage 2: Reduction of cis-Cyclohexane-1,2-dicarboxylic Acid/Anhydride to this compound

The second stage is the reduction of the two carboxylic acid (or ester) groups to hydroxymethyl groups. This transformation is more challenging than ring hydrogenation. A key difficulty is the tendency of the adjacent carboxylic acid groups in the cis configuration to undergo intramolecular dehydration to reform the stable anhydride, especially at the temperatures required for hydrogenation.[1]

Specialized catalysts are required for this step. Bimetallic systems, particularly Ruthenium-Tin supported on alumina (Ru-Sn/Al₂O₃), have been shown to be effective.[1] The proposed mechanism involves:

-

Activation of Carbonyl: The tin (Sn) component is believed to act as a Lewis acid, coordinating to and activating the carbonyl oxygen of the carboxylic acid or ester.

-

Hydrogenation by Ruthenium: The ruthenium (Ru) sites are responsible for activating hydrogen. The activated hydrogen then attacks the now more electrophilic carbonyl carbon.

-

Stepwise Reduction: The reduction likely proceeds through an intermediate aldehyde, which is rapidly hydrogenated further to the primary alcohol. The bimetallic nature of the Ru-Sn catalyst is thought to favor the hydrogenation of the carbonyl group over competing reactions like hydrogenolysis (C-O bond cleavage) or dehydration.[2]

The overall reaction pathway starting from phthalic anhydride is visualized below.

Caption: Reaction Pathway for this compound.

Quantitative Data

The selective synthesis of this compound is challenging, and quantitative data in the literature is sparse. The primary difficulty lies in preventing the dehydration of the intermediate diacid back to its anhydride during the carboxyl group reduction step. The data below summarizes a key finding.

| Reaction Stage | Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Product Selectivity | Major Side Product | Reference |

| Carboxyl Reduction | 1,2-Cyclohexanedicarboxylic acid | Ru-Sn/Al₂O₃ | Not Specified | Not Specified | 1,4-Dioxane | 30% | 1,2-Cyclohexanedicarboxylic acid anhydride | [1] |

This table highlights the primary challenge in this synthesis: the low selectivity in the final reduction step due to the formation of a stable cyclic anhydride.

Experimental Protocols

The following are representative protocols for the two main stages of the synthesis, derived from methodologies reported in the literature.[1][3]

Protocol 1: Synthesis of cis-Cyclohexane-1,2-dicarboxylic Anhydride

This protocol is adapted from the hydrogenation of unsaturated cyclic anhydrides.[3]

Materials:

-

cis-4-Cyclohexene-1,2-dicarboxylic anhydride (1 mole)

-

Silica-supported Nickel catalyst (5% w/w)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor equipped with a stirrer and temperature control.

Procedure:

-

Charge the autoclave with cis-4-cyclohexene-1,2-dicarboxylic anhydride (1 mole) and the silica-supported nickel catalyst (5% by weight of the anhydride).

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen.

-

Heat the reactor to 120-140°C to melt the anhydride. The reaction is performed neat (without solvent).

-

Pressurize the reactor with hydrogen to 2.0-4.0 MPa.

-

Stir the molten mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

-

Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen absorption ceases (typically 4-6 hours).

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

The product, cis-cyclohexane-1,2-dicarboxylic anhydride, is a molten solid at reaction temperature and will solidify upon cooling. It can be filtered while hot to remove the catalyst or dissolved in a suitable solvent after cooling for filtration. The yield is typically quantitative.[3]

Protocol 2: Synthesis of this compound

This protocol is a representative procedure for the challenging reduction of the diacid/anhydride, based on the use of selective catalysts reported for similar transformations.[1]

Materials:

-

cis-Cyclohexane-1,2-dicarboxylic anhydride (from Protocol 1, 1 mole)

-

Ru-Sn/Al₂O₃ catalyst (5% Ru, Sn/Ru ratio of 2-5)

-

1,4-Dioxane (anhydrous)

-

Hydrogen gas (H₂)

-

High-pressure autoclave reactor.

Procedure:

-

Charge the autoclave with cis-cyclohexane-1,2-dicarboxylic anhydride (1 mole), the Ru-Sn/Al₂O₃ catalyst (5-10% by weight), and anhydrous 1,4-dioxane to achieve a substrate concentration of 10-20% w/v.

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen.

-

Heat the reactor to 180-220°C.

-

Pressurize the reactor with hydrogen to a high pressure, typically 8.0-10.0 MPa.

-

Stir the mixture vigorously for 12-24 hours.

-

After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate contains the product, unreacted starting material, and side products. The solvent (1,4-dioxane) can be removed by rotary evaporation.

-

The crude product can be purified by fractional distillation under high vacuum or by recrystallization to isolate this compound.

Caption: Workflow for the Two-Stage Synthesis.

References

Methodological & Application

Application Notes and Protocols for the Use of cis-1,2-Cyclohexanedimethanol in Polyester and Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a valuable monomer in the synthesis of high-performance polyesters and polyurethanes. Its rigid and bulky cyclohexane ring structure imparts unique properties to the resulting polymers, including enhanced thermal stability, improved mechanical strength, and excellent chemical resistance. While 1,4-CHDM is the most extensively studied and commercially utilized isomer, this document will focus on the application of cis-1,2-Cyclohexanedimethanol in polymer synthesis.

It is important to note that while the fundamental principles of polyesterification and polyurethane formation apply to all CHDM isomers, detailed experimental protocols and extensive quantitative data for polymers derived specifically from this compound are not as readily available in publicly accessible literature as for the 1,4-isomer. The protocols and data presented herein are based on established methodologies for CHDM-based polymers and should be considered a starting point for research and development with the cis-1,2-isomer, with the understanding that optimization will be necessary.

Polyester Synthesis with this compound

The incorporation of CHDM into polyester chains, such as in poly(cyclohexylenedimethylene terephthalate) (PCT), results in polymers with high melting points, good dimensional stability, and resistance to hydrolysis.[1]

Key Attributes of CHDM-based Polyesters:

-

Enhanced Thermal Stability: The rigid cycloaliphatic structure of CHDM contributes to a higher glass transition temperature (Tg) and melting temperature (Tm) compared to polyesters synthesized with linear aliphatic diols.

-

Improved Mechanical Properties: Polyesters containing CHDM often exhibit a desirable combination of hardness and flexibility.[2]

-

Chemical Resistance: The cyclohexane ring provides good resistance to a variety of chemicals and hydrolysis.[1]

-

Optical Clarity: The incorporation of CHDM can disrupt polymer chain packing, leading to amorphous copolyesters with high clarity.

Experimental Protocol: Melt Polymerization for Poly(cis-1,2-cyclohexylenedimethylene terephthalate)

This protocol describes a two-step melt polycondensation process, a common method for synthesizing high molecular weight polyesters.[3][4]

Materials:

-

This compound (cis-1,2-CHDM)

-

Dimethyl terephthalate (DMT) or Terephthalic acid (TPA)

-

Catalyst: Antimony(III) oxide (Sb₂O₃) or a titanium-based catalyst (e.g., Titanium(IV) butoxide)

-

Stabilizer: Phosphorous acid (H₃PO₃) or other suitable antioxidant

-

High-purity nitrogen gas

-

High-vacuum source

Equipment:

-

A high-temperature reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum port.

-

Heating mantle with a programmable temperature controller.

-

Vacuum pump capable of reaching pressures below 1 Torr.

Procedure:

Step 1: Esterification or Transesterification

-

Charge the reaction vessel with this compound and either DMT or TPA in a molar ratio of approximately 1.5:1 to 2.2:1 (diol to diacid/diester).[5]

-

Add the catalyst (e.g., 200-300 ppm of the chosen catalyst) and stabilizer.

-

Purge the reactor with high-purity nitrogen to create an inert atmosphere.

-

Heat the mixture to a temperature range of 180-250°C with continuous stirring.[1]

-

During this stage, methanol (if using DMT) or water (if using TPA) will be evolved and should be collected in a condenser.

-

The reaction is continued until the theoretical amount of byproduct has been collected, indicating the formation of low molecular weight oligomers.

Step 2: Polycondensation

-

Gradually increase the temperature of the reaction mixture to 280-300°C.

-

Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This facilitates the removal of excess cis-1,2-CHDM and other volatile byproducts, driving the equilibrium towards the formation of high molecular weight polymer.

-

The viscosity of the molten polymer will increase significantly during this stage. The reaction progress can be monitored by the torque on the mechanical stirrer.

-

Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved.

-

Once the reaction is complete, the molten polymer can be extruded from the reactor under nitrogen pressure and pelletized for further characterization and processing.

Quantitative Data for CHDM-Based Polyesters (Utilizing 1,4-CHDM as a Reference)

The following tables summarize the properties of polyesters synthesized with 1,4-CHDM, which can serve as a benchmark for studies involving cis-1,2-CHDM. The properties of polyesters are highly dependent on the cis/trans isomer ratio of the CHDM used.[4]

Table 1: Thermal Properties of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) with Varying trans-Isomer Content

| % trans-1,4-CHDM | Glass Transition Temperature (Tg), °C | Melting Temperature (Tm), °C |

| 0 (cis) | 60 | 248 |

| 70 | ~90 | ~295 |

| 100 (trans) | 90 | 308 |

Data sourced from literature on 1,4-CHDM-based polyesters.[4]

Table 2: Mechanical Properties of Glass-Reinforced PCT (30% Glass Fiber)

| Property | Value |

| Tensile Strength | 99 - 120 MPa |

| Flexural Modulus | 5900 - 9600 MPa |

| Notched Izod Impact | >1000 J/m |

Data for commercially available glass-reinforced PCT based on 1,4-CHDM.[2][5]

Polyurethane Synthesis with this compound

In polyurethane synthesis, cis-1,2-CHDM can be used as a chain extender or as a component in a polyester polyol. The rigid cycloaliphatic structure of CHDM contributes to the hard segment of the polyurethane, enhancing properties such as modulus and hardness.[6]

Key Attributes of CHDM-based Polyurethanes:

-

High Modulus and Hardness: The rigidity of the cyclohexane ring increases the hardness and tensile modulus of the resulting polyurethane.[6]

-

Good Fracture Toughness: Polyurethanes containing CHDM have shown high fracture toughness, indicating good resistance to crack propagation.[2]

-

Light Stability: As a cycloaliphatic diol, CHDM can be used to synthesize light-stable polyurethanes when combined with aliphatic diisocyanates, which are resistant to yellowing upon UV exposure.

Experimental Protocol: Two-Step (Prepolymer) Method for Polyurethane Synthesis

This protocol describes the synthesis of a polyurethane elastomer.

Materials:

-

Polyol (e.g., Poly(tetramethylene ether) glycol - PTMG, or a custom-synthesized polyester polyol using cis-1,2-CHDM)

-

Diisocyanate (e.g., 4,4'-Methylenebis(cyclohexyl isocyanate) - H₁₂MDI, or Isophorone diisocyanate - IPDI)

-

Chain Extender: this compound

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

Equipment:

-

Reaction vessel with a mechanical stirrer, nitrogen inlet, and thermometer.

-

Heating mantle with temperature control.

-

Drying oven for glassware.

-

Vacuum oven for drying reactants.

Procedure:

Step 1: Prepolymer Synthesis

-

Thoroughly dry the polyol and cis-1,2-CHDM in a vacuum oven to remove any moisture.

-

Set up the reaction vessel and purge with nitrogen.

-

Charge the dried polyol to the reaction vessel.

-

Heat the polyol to the desired reaction temperature (e.g., 70-80°C) with stirring.

-

Add the diisocyanate to the reactor. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.

-

Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

-

Allow the reaction to proceed for 2-3 hours. The progress can be monitored by titrating for the %NCO content.

Step 2: Chain Extension

-

Once the desired %NCO content is reached for the prepolymer, dissolve the dried cis-1,2-CHDM chain extender in anhydrous solvent.

-

Add the chain extender solution to the prepolymer with vigorous stirring. The amount of chain extender should be calculated to react with the remaining isocyanate groups.

-

The viscosity will increase as the polymer chains grow.

-

Once the reaction is complete, the polymer solution can be cast into a film or precipitated in a non-solvent like water or methanol.

-

The resulting polymer should be dried in a vacuum oven to remove any residual solvent.

Quantitative Data for CHDM-Based Polyurethanes (Utilizing 1,4-CHDM as a Reference)

The following table provides mechanical property data for polyurethane coatings derived from polyester polyols synthesized with 1,4-CHDM and other diols, crosslinked with an aliphatic isocyanate.

Table 3: Mechanical Properties of Polyurethane Coatings from Various Diol-Based Polyesters

| Diol used in Polyester Synthesis | Tensile Modulus (GPa) | Elongation at Break (%) | Hardness (König, seconds) |

| 1,4-CHDM | 0.8 | 25 | 150 |

| Neopentyl Glycol (NPG) | 0.7 | 20 | 160 |

| 1,6-Hexanediol (HD) | 0.1 | 100 | 50 |

Data adapted from a study on high-solids polyurethane coatings.[6]

Visualizations of Synthesis Pathways

Polyester Synthesis Workflow

Caption: Workflow for two-step melt polymerization of polyester.

Polyurethane Synthesis Logical Relationship

Caption: Relationship of components in two-step polyurethane synthesis.

References

- 1. Polycyclohexylenedimethylene terephthalate - Wikipedia [en.wikipedia.org]

- 2. PCT - Polycyclohexylenedimethylene Terephthalate (Thermx®) - Thermx® | Biesterfeld SE [biesterfeld.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. grokipedia.com [grokipedia.com]

- 6. paint.org [paint.org]

Application Notes and Protocols for cis-1,2-Cyclohexanedimethanol in Polymer Chemistry

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research for publicly available scientific literature and patent documentation on the use of cis-1,2-cyclohexanedimethanol as a monomer in polymer chemistry has revealed a significant scarcity of specific data. This particular isomer is not commonly utilized in industrial or academic polymer synthesis, and as a result, there is a lack of established experimental protocols and quantitative data on the properties of polymers derived from it.

The vast majority of research focuses on the 1,4-isomer of cyclohexanedimethanol (CHDM) , which is a widely used comonomer in the production of various polyesters and polyurethanes, prized for its ability to enhance the thermal stability, durability, and chemical resistance of the final polymer.

Given the limited information on this compound, this document will instead provide detailed application notes and protocols for the well-documented and commercially significant 1,4-cyclohexanedimethanol , which is available as a mixture of cis and trans isomers. The principles and procedures outlined here can serve as a foundational guide for any exploratory work with the 1,2-isomer.

Application Notes for 1,4-Cyclohexanedimethanol (CHDM) in Polymer Synthesis

1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol that serves as a valuable monomer in the synthesis of various polymers, most notably polyesters and polyurethanes. Its incorporation into a polymer backbone can significantly modify the material's properties.

Key Applications:

-